Cas no 2158711-41-0 (3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine)

3-Fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group and a fluoro-substituted propylamine chain, which may enhance metabolic stability and bioavailability. The compound's unique electronic properties, imparted by the fluorine atoms, could improve binding affinity in target interactions. Its pyrazole core is known for versatility in medicinal chemistry, often contributing to selective biological activity. This intermediate is suitable for further functionalization, offering researchers a flexible building block for the development of novel bioactive molecules. Handling requires standard safety precautions for fluorinated compounds.
3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine structure
2158711-41-0 structure
Product name:3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine
CAS No:2158711-41-0
MF:C8H11F4N3
MW:225.186655282974
CID:5902091
PubChem ID:165672692

3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine
    • EN300-1955921
    • 2158711-41-0
    • 3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
    • Inchi: 1S/C8H11F4N3/c1-15-6(5(9)2-3-13)4-7(14-15)8(10,11)12/h4-5H,2-3,13H2,1H3
    • InChI Key: HXBDASQDHAPKPG-UHFFFAOYSA-N
    • SMILES: FC(CCN)C1=CC(C(F)(F)F)=NN1C

Computed Properties

  • Exact Mass: 225.08891001g/mol
  • Monoisotopic Mass: 225.08891001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1955921-0.05g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
0.05g
$1308.0 2023-09-17
Enamine
EN300-1955921-0.5g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
0.5g
$1495.0 2023-09-17
Enamine
EN300-1955921-1.0g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
1g
$1971.0 2023-06-01
Enamine
EN300-1955921-0.1g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
0.1g
$1371.0 2023-09-17
Enamine
EN300-1955921-10.0g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
10g
$8480.0 2023-06-01
Enamine
EN300-1955921-2.5g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
2.5g
$3051.0 2023-09-17
Enamine
EN300-1955921-1g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
1g
$1557.0 2023-09-17
Enamine
EN300-1955921-0.25g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
0.25g
$1432.0 2023-09-17
Enamine
EN300-1955921-5.0g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
5g
$5719.0 2023-06-01
Enamine
EN300-1955921-10g
3-fluoro-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-amine
2158711-41-0
10g
$6697.0 2023-09-17

Additional information on 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine

Research Briefing on 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine (CAS: 2158711-41-0)

In recent years, the compound 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine (CAS: 2158711-41-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and pyrazole moieties, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to its synthesis, pharmacological properties, and emerging applications.

The synthesis of 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine involves a multi-step process that leverages modern fluorination techniques and catalytic methodologies. Recent studies have optimized the yield and purity of this compound, with particular emphasis on minimizing by-products and enhancing scalability. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity.

Pharmacologically, this compound has demonstrated notable activity as a modulator of specific enzymatic pathways. Preliminary in vitro studies indicate its efficacy in inhibiting key enzymes involved in inflammatory and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its selective inhibition of cyclooxygenase-2 (COX-2), suggesting potential applications in pain management and anti-inflammatory therapies.

Further investigations into its mechanism of action reveal that 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine interacts with G-protein-coupled receptors (GPCRs), particularly those implicated in neurotransmitter regulation. This interaction underscores its potential as a candidate for treating central nervous system (CNS) disorders, such as depression and anxiety. Animal model studies have corroborated these findings, showing improved behavioral outcomes with minimal adverse effects.

In addition to its therapeutic potential, the compound's pharmacokinetic profile has been a focal point of recent research. Studies have evaluated its bioavailability, metabolic stability, and tissue distribution, with results indicating favorable absorption and half-life characteristics. These properties enhance its suitability for oral administration, a critical factor in drug development.

Despite these advancements, challenges remain in optimizing the compound's selectivity and reducing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-fluoro-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-1-amine represents a promising scaffold for drug development, with versatile applications across multiple therapeutic areas. Continued research will be essential to fully elucidate its potential and overcome existing limitations. This briefing underscores the importance of interdisciplinary collaboration in advancing the frontiers of chemical biology and medicine.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD